
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Radioligands for Serotonin Receptors
Research has highlighted the synthesis and application of fluorinated compounds similar to "1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide" in developing PET radioligands for imaging serotonin 5-HT(1A) receptors. These studies aim at improving in vivo quantification of 5-HT(1A) receptors, which are crucial for diagnosing and understanding neuropsychiatric disorders. For instance, a cyclohexanecarboxamide derivative was identified as a selective, high affinity 5-HT1A receptor antagonist, showing promise for enhanced brain imaging techniques (Gonzalo García et al., 2014).
Antimicrobial and Antioxidant Studies
Another line of research involves the synthesis of compounds with cyclopropane cores for antimicrobial and antioxidant applications. Specific derivatives have exhibited significant antibacterial and antifungal properties, along with remarkable antioxidant potential. This suggests their potential utility in developing new antimicrobial agents (K. Raghavendra et al., 2016).
Polymer Chemistry
Research into the enzymatic catalysis of para-functionalized phenol derivatives has utilized compounds structurally related to "this compound" for the oligomerization of specific derivatives. This highlights a potential application in polymer chemistry, specifically in the development of novel polymeric materials (Yan Pang et al., 2003).
Antimicrobial Activity
Compounds containing the cyclopropane motif have been explored for their antimicrobial efficacy. Through various synthetic approaches, derivatives have been assessed for their action against a range of bacterial and fungal strains, underscoring the potential for these compounds in antimicrobial drug development (YN Spoorthy et al., 2021).
Synthesis and Biological Activity
There's ongoing interest in the synthesis and biological activity exploration of cyclopropane-carboxamide derivatives. Studies have established methods for high-yield synthesis and characterized the compounds for potential therapeutic applications, indicating a wide scope for future pharmacological studies (Zhihui Zhou et al., 2021).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-5-3-13(4-6-14)18(7-8-18)17(22)20-12-15(23-10-9-21)16-2-1-11-24-16/h1-6,11,15,21H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWLQEGSBNVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)

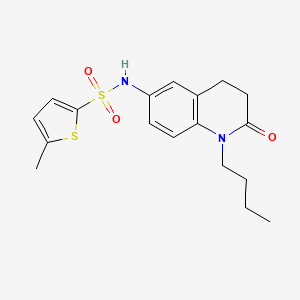
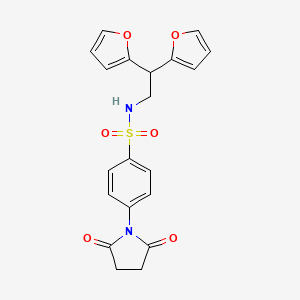
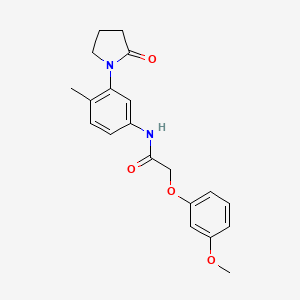
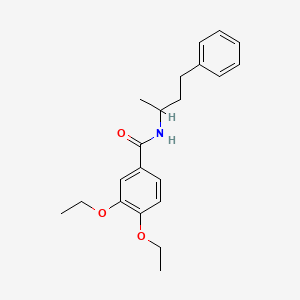
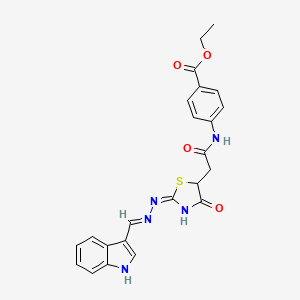
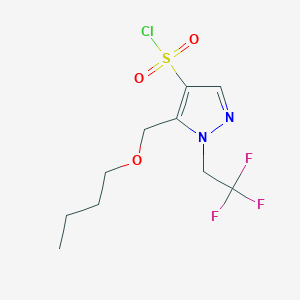
![2,4-Dimethyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2441177.png)
![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)
![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)
